molecular formula C18H19N3O B2822096 N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide CAS No. 25810-60-0

N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide

Cat. No. B2822096
CAS RN: 25810-60-0
M. Wt: 293.37
InChI Key: NAHIGDBJZMCRPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide”, there are related compounds that have been synthesized. For instance, in the synthesis of a related compound, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [(1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .


Molecular Structure Analysis

The molecular structure of “N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide” is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Discovery and Therapeutic Potential

  • Poly(ADP-ribose) polymerase (PARP) inhibition: A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors demonstrated excellent potency against PARP enzymes, showing promise for the treatment of cancer. One such compound, ABT-888, exhibited both potent PARP-1 and PARP-2 enzyme inhibition and significant efficacy in cancer models when combined with other chemotherapeutic agents (Penning et al., 2009).

Chemical Synthesis and Biological Activity

  • Antimicrobial and antioxidant activities: A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds were synthesized, showing promising antimicrobial activity against various microorganisms and significant antioxidant activity (Sindhe et al., 2016).
  • Anticancer evaluation: Compounds synthesized from benzimidazole and evaluated for anticancer properties showed activity against breast cancer cell lines, indicating the potential for these compounds in cancer treatment applications (Salahuddin et al., 2014).

Supramolecular Chemistry

  • Supramolecular reagents: A family of [(benzimidazol-1-yl)methyl]-benzamides demonstrated potential as versatile supramolecular reagents for the assembly of binary and ternary cocrystals, indicating their utility in crystal engineering applications (Aakeröy et al., 2005).

Gelation and Material Science

  • Supramolecular gelators: N-(thiazol-2-yl) benzamide derivatives exhibited gelation behavior towards ethanol/water mixtures, illustrating the importance of non-covalent interactions and methyl functionality in gelation processes (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of “N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide” is not available in the search results .

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12(2)16(21-18(22)13-8-4-3-5-9-13)17-19-14-10-6-7-11-15(14)20-17/h3-12,16H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHIGDBJZMCRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide

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